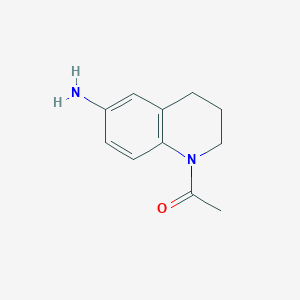

1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone

Description

Properties

IUPAC Name |

1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORCSTVWTCFCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434864 | |

| Record name | 6-Quinolinamine, 1-acetyl-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27392-71-8 | |

| Record name | 6-Quinolinamine, 1-acetyl-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis via Nitro Reduction and Cyclization

This method involves constructing the dihydroquinoline scaffold followed by nitro group reduction. A representative pathway includes:

- Nitroquinoline Formation : Starting with 1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, synthesized via nitration of 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone using Cu(NO₃)₂·3H₂O and K₂S₂O₈ in dichloroethane (DCE) with trifluoroacetic acid (TFA) as a catalyst.

- Nitro Reduction : The nitro group is reduced to an amine using Fe powder and NH₄Cl in ethanol/water under reflux, achieving 97% yield.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | Cu(NO₃)₂·3H₂O, K₂S₂O₈, DCE, TFA, 80°C, 2h | 82% |

| Reduction | Fe, NH₄Cl, EtOH/H₂O, reflux, 2h | 97% |

Friedel-Crafts Alkylation for Ring Formation

Intramolecular Friedel-Crafts alkylation is employed to construct the dihydroquinoline ring. For example, N-(4-methoxyphenyl)-3-chloropropionamide undergoes cyclization using AlCl₃ in dimethylacetamide (DMAc) at 150–160°C, yielding 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. Subsequent functionalization introduces the ethanone group.

Optimized Conditions :

Catalytic Hydrogenation and Acylation

A two-step approach involves:

- Hydrogenation : Catalytic hydrogenation of 6-nitroquinoline derivatives using Pd/C or Raney nickel under H₂ or hydrazine hydrate.

- Acylation : Introducing the ethanone group via reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., K₂CO₃).

Typical Conditions :

- Hydrogenation : 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 5h.

- Acylation : Acetic anhydride, pyridine, 0°C to RT, 12h.

- Overall Yield : 75–85%.

Multi-Component Reactions (MCRs)

MCRs streamline the synthesis by combining precursors in a single pot. For example:

- Kabachnik–Fields Reaction : 2-alkynylbenzaldehydes, amines, and diethyl phosphonate form phosphonated intermediates, which cyclize under Lewis acid catalysis (e.g., InCl₃).

- Adaptation : Substituting diethyl phosphonate with acetylating agents could directly yield the ethanone derivative.

Advantages :

Challenges and Optimization Strategies

- Regioselectivity : Ensuring amination at position 6 requires careful control of electronic and steric factors. Directed ortho-metalation (DoM) using directing groups (e.g., –OMe) improves selectivity.

- Purification : Silica gel chromatography or recrystallization from ethanol/DMF mixtures enhances purity (>99%).

- Scalability : Friedel-Crafts methods are industrially viable due to high concentrations (≥3 equivalents of Lewis acid) and short reaction times.

Comparative Analysis of Methods

| Method | Yield | Scalability | Cost |

|---|---|---|---|

| Nitro Reduction | 97% | High | Low |

| Friedel-Crafts | 93% | Industrial | Moderate |

| Microwave | 80–90% | Lab-scale | High |

| Catalytic | 85% | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions

1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can further hydrogenate the quinoline ring.

Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.

Acylation: The ethanone group can undergo further acylation reactions to form more complex derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Acylation: Acyl chlorides or anhydrides are typically used for acylation reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Inhibition of BCL6

Research has identified 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone and its derivatives as potential inhibitors of the B-cell lymphoma 6 (BCL6) transcription factor. BCL6 plays a crucial role in the development of certain types of lymphomas, particularly diffuse large B-cell lymphoma (DLBCL). The inhibition of BCL6 can lead to the differentiation of malignant B-cells into apoptosis-prone cells, thus offering a pathway for cancer treatment. The compound's ability to bind to BCL6 suggests its potential use in developing targeted therapies for oncological diseases .

Carbonic Anhydrase Inhibition

Another significant application of related compounds is their role as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including respiration and acid-base balance. Studies have shown that compounds structurally related to this compound exhibit inhibitory effects on specific CA isoforms, particularly hCA VII and hCA IX. These enzymes are implicated in tumor progression and metastasis, making their inhibitors valuable in cancer therapy .

Nitric Oxide Synthase Inhibition

Compounds similar to this compound have been explored as selective inhibitors of neuronal nitric oxide synthase (nNOS). nNOS inhibitors have shown promise in preclinical models for treating neurological disorders such as neuropathic pain and migraines. For instance, certain derivatives have demonstrated the ability to reverse hyperalgesia in animal models, indicating their potential therapeutic benefits in pain management .

Structure-Activity Relationships

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the molecular structure can enhance its binding affinity to target proteins or improve its selectivity for specific isoforms of enzymes like carbonic anhydrases or nitric oxide synthases. This optimization process is essential for developing more effective and safer therapeutic agents .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets. The amino group and quinoline ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Halogen-Substituted Derivatives

- 1-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS RN: 22190-40-5): The bromine atom at position 6 introduces electron-withdrawing effects, reducing nucleophilicity compared to the amino group. Key Data: Molecular weight = 254.12 g/mol; Molecular formula = C₁₁H₁₂BrNO.

Nitro-Substituted Derivatives

- 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS RN: 14026-46-1): The nitro group at position 6 is strongly electron-withdrawing, making this compound a common intermediate for synthesizing the amino derivative via catalytic hydrogenation. Key Data: Molecular weight = 220.23 g/mol; Storage = 2–8°C (indicating thermal sensitivity) .

Fluorinated Derivatives

- 6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (Compound 25): The 8-fluoro substitution increases metabolic stability and lipophilicity, which may improve blood-brain barrier penetration. This modification is critical in CNS-targeted drug design .

Anticancer Activity

- The pyrimidinylthio and trimethylphenyl groups enhance hydrophobic interactions with cancer-related enzymes or receptors .

- Tetralin-6-ylpyridine Derivatives: Derived from 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone, these compounds show IC₅₀ values as low as 1.01 µg/mL against liver cancer cell lines, highlighting the importance of fused aromatic systems .

Enzyme Inhibition

- 1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone (Compound 3c): Acts as a Notum inhibitor (37% yield), demonstrating the ethanone group’s role in coordinating with enzymatic active sites. The absence of the amino group reduces polarity but maintains inhibitory activity .

EGFR Inhibition

- 1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives: These compounds target triple-mutant T790M/C797S EGFR, with in silico studies predicting favorable ADMET profiles. The oxadiazole ring enhances π-π stacking in hydrophobic kinase pockets .

Physicochemical Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | LogP* | Solubility | Key Applications |

|---|---|---|---|---|---|

| 1-(6-Amino-3,4-dihydroquinolin-1(2H)-yl)ethanone | 6-NH₂, 1-COCH₃ | 204.23 | 1.2 | Moderate (PBS) | Antimicrobial, CNS drugs |

| 1-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone | 6-Br, 1-COCH₃ | 254.12 | 2.8 | Low (DMSO) | Intermediate synthesis |

| 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone | 6-NO₂, 1-COCH₃ | 220.23 | 1.5 | Low (DMF) | Amino precursor |

| AR54 | 2-S-pyrimidine, 4-Ph(CH₃)₃ | 453.62 | 4.1 | Insoluble | Prostate cancer |

| Compound 3c (Notum inhibitor) | 1-COCH₃ | 175.23 | 1.0 | High (EtOH) | Enzyme inhibition |

*Predicted using QikProp (BIOVIA).

Biological Activity

1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone is a compound that belongs to the quinoline family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- IUPAC Name : 1-(6-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone

This compound features a quinoline core with an amino group at the 6-position and an ethanone group attached to the nitrogen atom of the quinoline ring, contributing to its unique biological properties .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The amino group and the quinoline ring enable the compound to modulate enzyme activities and receptor functions. This modulation can lead to various therapeutic effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed potent activity against Mycobacterium tuberculosis, suggesting that this compound may have similar efficacy. The compound's structure allows it to inhibit bacterial growth by interfering with critical metabolic pathways .

Anticancer Activity

Several investigations have highlighted the anticancer potential of quinoline derivatives. For instance, compounds structurally related to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest .

Cytotoxicity Assays

In vitro studies utilizing the MTT assay have been employed to evaluate the cytotoxic effects of this compound on different cancer cell lines. Results indicated varying degrees of cytotoxicity depending on concentration and exposure time. For example:

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| HeLa | 15 | Significant reduction in viability |

| MCF-7 | 20 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest |

These findings suggest a promising therapeutic index for further development .

Structure-Activity Relationship (SAR)

A structure–activity relationship study revealed that modifications in the substituents on the quinoline ring significantly affect biological activity. For example, introducing halogen groups (like Cl or Br) increased potency against M. tuberculosis, while methyl substitutions decreased activity due to increased electronegativity .

Q & A

Q. What established synthetic routes are available for 1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone, and what are their yields?

- Methodological Answer : A Pd(OAc)₂-catalyzed C–H activation protocol using oxygen as the oxidant is a key route. For example, combining Pd(OAc)₂ (0.03 mmol), Cu(OTf)₂ (0.06 mmol), and N-acetyl-1,2,3,4-tetrahydroquinoline (0.3 mmol) in EtCOOH/o-xylene under O₂ at 120°C yields 78% of the product after purification . Alternative routes include reductive amination of nitro precursors (e.g., hydrogenation of 6-nitro derivatives with Pd/C) to achieve ~73% yields . Brominated analogs (e.g., 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline) are synthesized via electrophilic substitution, with yields dependent on stoichiometry and halogen source .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : 1H NMR is critical for confirming the dihydroquinoline scaffold and substituents. For example, the 6-amino group appears as a broad singlet (δ 6.48–6.41 ppm), while the acetyl group resonates as a singlet near δ 2.30 ppm . Mass spectrometry (ESI-HRMS) confirms molecular weight (e.g., [M+H]+ = 260.2 for derivatives) . IR spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How can palladium-catalyzed C–H activation be optimized for improved selectivity and yield?

- Methodological Answer :

- Catalyst System : Use Pd(OAc)₂ with Cu(OTf)₂ as a co-catalyst to enhance turnover. Oxygen (1 atm) as the oxidant minimizes byproducts compared to chemical oxidants .

- Ligand Design : Electron-rich ligands (e.g., phosphines) can stabilize Pd intermediates, but bulkier ligands may reduce steric hindrance in the quinoline core .

- Solvent Effects : Polar aprotic solvents (e.g., EtCOOH) improve reaction homogeneity, while elevated temperatures (120°C) accelerate activation .

Q. What strategies address enantioselective synthesis challenges for chiral dihydroquinoline derivatives?

- Methodological Answer :

- Asymmetric Catalysis : Chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) enable enantioselective C–H functionalization, achieving >90% ee in related systems .

- Chiral Auxiliaries : Temporarily introduce groups like (S)-FLEC to direct stereochemistry during synthesis, followed by cleavage .

- Resolution Techniques : Use Lux Amylose-2 HPLC columns to separate enantiomers, validated by analytical CHPLC (e.g., tR = 6.08 min for (R)-isomer) .

Q. How can researchers resolve contradictions in reaction yields across different catalytic systems?

- Methodological Answer :

- Systematic Screening : Use design of experiments (DoE) to test variables (catalyst loading, solvent, temperature). For example, Cu(OTf)₂ may outperform other copper salts in Pd-catalyzed systems due to superior redox properties .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-oxidized quinoline rings) and adjust reaction time or oxidant concentration .

Q. What computational methods predict the ADMET properties of dihydroquinoline derivatives?

- Methodological Answer :

- In Silico ADMET : Use tools like SwissADME to calculate logP (e.g., ~2.81 for brominated analogs ) and topological polar surface area (TPSA ~20–62 Ų ).

- Molecular Docking : Simulate binding to targets (e.g., EGFR mutants) using AutoDock Vina. For example, 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3-yl)ethanone derivatives show affinity for T790M/C797S EGFR .

Q. How is this scaffold incorporated into bioactive molecules targeting disease pathways?

- Methodological Answer :

- Antimalarial Applications : Derivatives like VU041 inhibit mosquito inward rectifier potassium channels (e.g., IC₅₀ = 2 μM) via trifluoromethyl-indazole substitutions .

- Anticancer Agents : Functionalize the 6-amino group with thiophene-2-carboximidamide to target triple-negative breast cancer cells, validated by in vitro cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.